

# Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

[Get Quote](#)

**Gadoquatrane** (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its unique molecular structure, consisting of four gadolinium-containing macrocyclic cages, confers distinct physicochemical properties that translate into high stability and imaging efficacy at a reduced gadolinium dose compared to conventional GBCAs.<sup>[4]</sup><sup>[5]</sup> This technical guide provides an in-depth overview of the core physicochemical characteristics of **Gadoquatrane**, intended for researchers, scientists, and professionals in drug development.

## Core Physicochemical Characteristics

**Gadoquatrane**'s design as a tetrameric entity results in a high molecular weight and a distinct hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A summary of its key physicochemical properties is presented below.

Property	Value	Units
Molecular Weight	2579.0	g/mol
Solubility (in 10 mM Tris-HCl, pH 7.4)	1.43	mol Gd/L
Partition Coefficient (logP) (1-butanol/water)	-4.32	
Viscosity (at 37°C)	1.22	mPa·s
Osmolality	294	mosmol/kg

Table 1: Key Physicochemical Properties of **Gadoquatrane**.

## Relaxivity Profile

A critical parameter for a GBCA is its relaxivity ( $r_1$ ), which quantifies its ability to shorten the T1 relaxation time of water protons, thereby enhancing the MRI signal. **Gadoquatrane** exhibits significantly higher relaxivity compared to established macrocyclic GBCAs.

Magnetic Field Strength	$r_1$ Relaxivity (per Gd)	$r_1$ Relaxivity (per molecule)
1.41 T (in human plasma, 37°C, pH 7.4)	11.8	47.2
3.0 T (in human plasma, 37°C, pH 7.4)	10.5	41.9

Table 2:  $r_1$ -Relaxivity of **Gadoquatrane**.

The high relaxivity of **Gadoquatrane** is attributed to its large molecular size, which slows down its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient energy exchange between the gadolinium ion and surrounding water protons, resulting in enhanced T1 shortening.

## Stability and Safety Profile

The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free gadolinium ( $Gd^{3+}$ ) ions. **Gadoquatrane**'s macrocyclic structure provides a highly rigid and kinetically inert chelate for the gadolinium ion.

Condition	Observation
Human Serum (21 days, 37°C, pH 7.4)	Gd release below the lower limit of quantification
Zinc Transmetallation Assay	No $Gd^{3+}$ release observed
Acidic Conditions (pH 1.2)	Dissociation half-life of 28.6 days

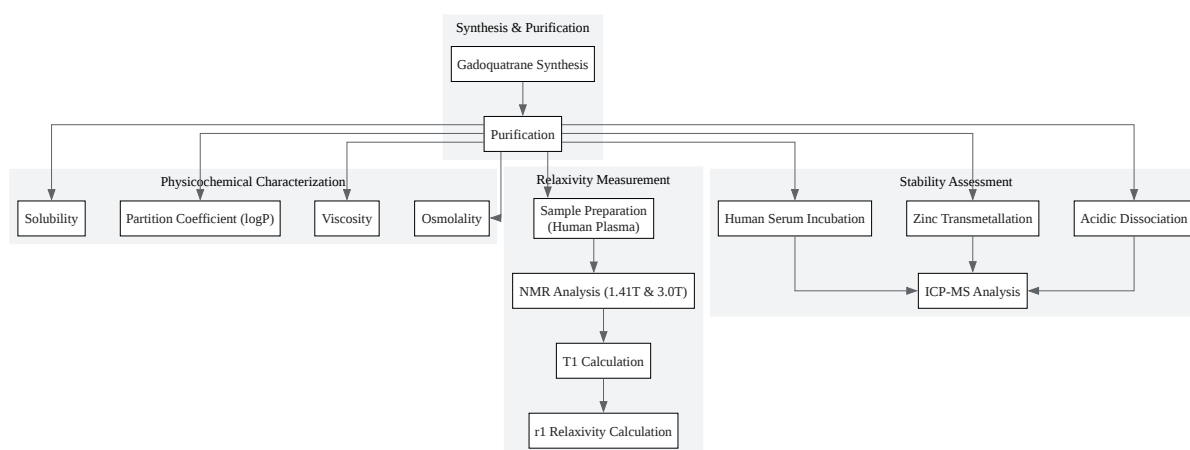
Table 3: Stability Data for **Gadoquatrane**.

These data underscore the exceptional stability of **Gadoquatrane**, even under harsh conditions, suggesting a very low risk of dechelation in a physiological environment.

## Experimental Protocols

The following sections detail the methodologies employed to determine the key physicochemical properties of **Gadoquatrane**.

## Physicochemical Property Determination Workflow



[Click to download full resolution via product page](#)

A workflow diagram for the physicochemical characterization of **Gadoquatrane**.

## Solubility Determination

The solubility of **Gadoquatrane** was assessed at room temperature (20°C) in a buffered solution (10 mM Tris-HCl, pH 7.4). After a 24-hour incubation period, the supernatant was carefully separated and the concentration of gadolinium was quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

## Partition Coefficient (logP) Measurement

To determine the hydrophilicity of **Gadoquatrane**, its partition coefficient between 1-butanol and a buffered aqueous solution (5 mM Tris-HCl, pH 7.4) was measured. A 10  $\mu$ M solution of **Gadoquatrane** was mixed with an equal volume of 1-butanol and shaken for two hours at room temperature. Following phase separation, the gadolinium concentration in both the aqueous and organic phases was determined by ICP-MS.

## Viscosity Measurement

The viscosity of the **Gadoquatrane** formulation was measured in triplicate using a rolling ball viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate physiological conditions.

## Osmolality Determination

The osmolality of the **Gadoquatrane** formulation was determined in triplicate using a vapor pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100, 290, and 1000 mosmol/kg.

## Relaxivity Measurements

The  $r_1$ -relaxivities of **Gadoquatrane** were determined in human plasma at 37°C and pH 7.4 at magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation times were measured using an inversion recovery sequence, and the signal intensities from a region of interest were plotted against the inversion times. A fitting routine was then used to calculate the T1 times, from which the  $r_1$ -relaxivity was determined.

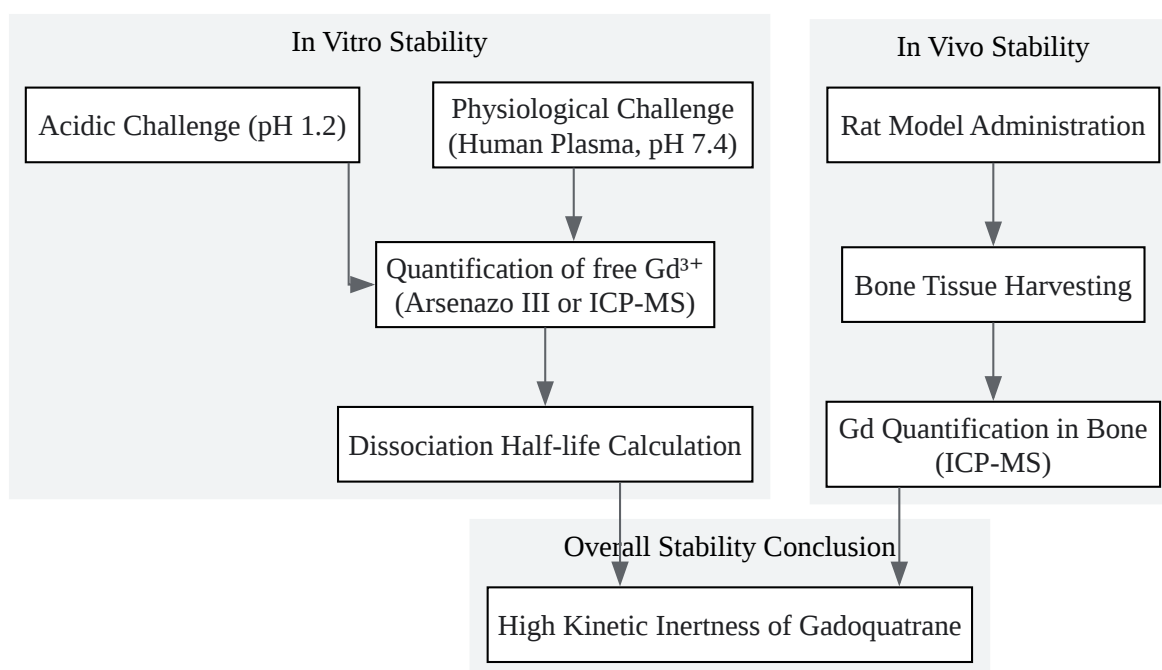
## Complex Stability under Physiological Conditions

The stability of the **Gadoquatrane** complex was evaluated in human serum from healthy donors. The serum was spiked with **Gadoquatrane** to a final concentration of 0.025 mmol/L (0.1 mmol Gd/L) and incubated at 37°C in a 5% CO<sub>2</sub> atmosphere to maintain a physiological pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium was monitored over a period of 21 days.

## Zinc Transmetallation Assay

The kinetic inertness of **Gadoquatrane** was further investigated through a zinc transmetallation assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium from the chelate.

## In Vitro and In Vivo Stability Assessment Logic



[Click to download full resolution via product page](#)

A diagram illustrating the logic of the in vitro and in vivo stability assessment of **Gadoquatrane**.

## Conclusion

**Gadoquatrane**'s distinctive tetrameric macrocyclic structure underpins its favorable physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium release in vivo. These properties, established through rigorous experimental evaluation,

position **Gadoquatrane** as a promising candidate for safer and more efficient contrast-enhanced MRI examinations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadoquatrane|High-Relaxivity MRI Contrast Agent [benchchem.com]
- 5. Gadoquatrane: Bayer's MRI Innovation Sparks a Paradigm Shift in Radiology Safety [ainvest.com]
- To cite this document: BenchChem. [Gadoquatrane: A Technical Deep Dive into its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#physicochemical-properties-of-gadoquatrane]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)